3-cyclopropyl-1-[2-(4-methoxyphenyl)ethyl]thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropyl-3-[2-(4-methoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-16-12-6-2-10(3-7-12)8-9-14-13(17)15-11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHBEVGRHUKAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Cyclopropyl 1 2 4 Methoxyphenyl Ethyl Thiourea and Analogues
General Synthetic Strategies for N,N'-Disubstituted Thioureas
The creation of N,N'-disubstituted thioureas is a cornerstone of synthetic organic chemistry, providing access to compounds that are valuable as organocatalysts, pharmaceutical intermediates, and agrochemicals. nih.gov The general approach to synthesizing 3-cyclopropyl-1-[2-(4-methoxyphenyl)ethyl]thiourea involves the coupling of two key precursors: one providing the cyclopropyl (B3062369) group and the other providing the 2-(4-methoxyphenyl)ethyl group.
The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary amine. ijacskros.comresearchgate.net This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). nih.gov This forms a zwitterionic intermediate that rapidly undergoes a proton transfer to yield the stable thiourea (B124793) product.
For the specific synthesis of this compound, this would involve the reaction of cyclopropyl isothiocyanate with 2-(4-methoxyphenyl)ethylamine. This method is highly efficient due to the reactive nature of the isothiocyanate intermediate. semanticscholar.org The reaction is often carried out in a suitable solvent at room temperature or with gentle heating.
General Reaction Scheme:
R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'
(Isothiocyanate) + (Primary Amine) → (N,N'-Disubstituted Thiourea)
The synthesis of the isothiocyanate precursor itself can be achieved through various methods, such as the reaction of a primary amine with thiophosgene (B130339) or carbon disulfide. ijacskros.comnih.gov
The cyclopropyl group is a prevalent motif in many biologically active compounds, valued for the unique conformational constraints and electronic properties it imparts. longdom.orgacs.org Its incorporation into the target molecule requires the synthesis of a cyclopropyl-containing precursor, typically cyclopropylamine (B47189). longdom.org
Several methods exist for constructing the cyclopropane (B1198618) ring, a process known as cyclopropanation. wikipedia.org These reactions often involve highly reactive species like carbenes or carbenoids due to the high ring strain of the three-membered ring. wikipedia.orgpharmacy180.com
Key cyclopropanation techniques include:
Simmons-Smith Reaction: This classic method utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species (ICH₂ZnI) that reacts with an alkene to form the cyclopropane ring stereospecifically. pharmacy180.comlibretexts.org The reaction is often directed by nearby hydroxyl groups. ethz.ch
Metal-Catalyzed Reactions with Diazo Compounds: Transition metals, particularly rhodium and copper complexes, are effective catalysts for the reaction of diazo compounds (like ethyl diazoacetate) with olefins. pharmacy180.comwikipedia.org These reactions proceed through a metal carbene intermediate. wikipedia.org Rhodium(II) carboxylate complexes are common catalysts for these transformations, offering high efficiency. wikipedia.orgrsc.org Chiral rhodium catalysts can be employed to achieve enantioselective cyclopropanations. rsc.orgnih.gov
Reactions with Dihalocarbenes: Dihalocarbenes, generated from haloforms (e.g., CHCl₃, CHBr₃) and a strong base, readily add to alkenes to produce 1,1-dihalocyclopropanes, which can be subsequently reduced. pharmacy180.commasterorganicchemistry.com
Once the cyclopropane ring is formed, it can be functionalized to produce cyclopropylamine. Methods for synthesizing cyclopropylamine include the Curtius rearrangement of cyclopropanecarboxylic acid derivatives, reductive amination of cyclopropanecarboxaldehyde, or the reaction of cyclopropyl halides with ammonia (B1221849). longdom.orgacs.org
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Simmons-Smith Reaction | CH₂I₂ / Zn(Cu) couple | Stereospecific; often directed by hydroxyl groups; forms a metal carbenoid. | pharmacy180.comethz.ch |
| Rhodium-Catalyzed | Diazo compounds (e.g., N₂CHCO₂Et) / Rh₂(OAc)₄ | High efficiency; proceeds via metal carbene; can be made enantioselective with chiral catalysts. | wikipedia.orgrsc.org |
| Dihalocarbene Addition | Haloform (e.g., CHBr₃) / Strong Base (e.g., KOtBu) | Forms 1,1-dihalocyclopropanes; requires subsequent reduction to remove halogens. | pharmacy180.commasterorganicchemistry.com |
The 2-(4-methoxyphenyl)ethyl fragment is introduced using the corresponding primary amine, 2-(4-methoxyphenyl)ethylamine. This amine is a known compound used in the synthesis of various chemical structures. cymitquimica.comscbt.com A common synthetic route to this precursor is the reductive amination of 4'-methoxyacetophenone. prepchem.com This process involves reacting the ketone with ammonia or an ammonia source in the presence of a reducing agent, such as sodium cyanoborohydride, to form the desired amine. prepchem.com Other synthetic pathways can also be employed to access this key intermediate. guidechem.comnih.gov
Advanced Synthetic Approaches to Access Structurally Diverse Thiourea Derivatives
While the reaction of isothiocyanates and amines is robust, modern synthetic chemistry often favors more efficient and sustainable methods that reduce the number of synthetic steps and improve atom economy.
One-pot and multi-component reactions (MCRs) are powerful strategies for synthesizing complex molecules like thiourea derivatives in a single step, avoiding the isolation of intermediates. nih.goviau.ir These approaches align with the principles of green chemistry by minimizing waste and improving efficiency. researchgate.netresearchgate.net
A notable MCR for thiourea synthesis involves the reaction of an isocyanide, an amine, and elemental sulfur. nih.govresearchgate.net This three-component reaction allows for the straightforward synthesis of a wide range of thioureas. nih.gov Recent developments have enabled this reaction to be performed in water, often allowing the product to be isolated by simple filtration without the need for chromatography. nih.govnih.gov Another one-pot method involves the reaction of an amine with carbon disulfide in the presence of an oxidant. researchgate.net
These methods offer significant advantages:
Increased Efficiency: Multiple bonds are formed in a single operation, reducing reaction time and resource consumption. semanticscholar.org
High Atom Economy: A large proportion of the atoms from the reactants are incorporated into the final product.
Simplified Procedures: Work-up and purification are often simpler compared to multi-step syntheses. iau.ir
| Reactants | Key Conditions | Advantages | Reference |
|---|---|---|---|
| Isocyanide, Amine, Elemental Sulfur | Often performed in water; can be chromatography-free. | Environmentally benign, simple product isolation. | nih.govresearchgate.net |
| Amine, Carbon Disulfide, Oxidant (e.g., H₂O₂) | One-pot reaction in water. | Avoids pre-synthesis of isothiocyanates. | researchgate.net |
| 2-Amino-benzoic acid, Aryl isothiocyanate, Isocyanide, Carbonyl | Catalyzed by Cu(II)-Schiff base/SBA-15; solvent-free. | High yields, reusable catalyst. | iau.ir |
Catalysis plays a vital role in modern organic synthesis, offering pathways to higher yields, improved selectivity, and milder reaction conditions. In the context of synthesizing thiourea derivatives, catalysts can be employed at various stages.
Transition metal complexes have been explored for their catalytic activity in thiourea synthesis. researchgate.netiaea.org For instance, a cobalt-catalyzed method has been developed for the synthesis of thioureas from isocyanides, elemental sulfur, and amines under oxidative conditions. nih.gov Copper-based catalysts have also been used in one-pot, multi-component reactions to produce diaryl thiourea derivatives in high yields. iau.ir
Furthermore, thiourea derivatives themselves are renowned as highly effective organocatalysts. rsc.orgwikipedia.org Chiral thioureas can act as bifunctional catalysts, activating both the electrophile and nucleophile through a dual hydrogen-bonding mechanism. wikipedia.orglibretexts.org This has been successfully applied in numerous asymmetric reactions. rsc.orgresearchgate.net While this is more relevant to the application of thioureas, the principles of hydrogen-bond donor catalysis are fundamental to understanding their chemical behavior. wikipedia.orgacs.org
In the synthesis of the precursors, catalytic methods are also crucial. As mentioned previously, rhodium-catalyzed reactions are a premier method for the cyclopropanation step needed to form the cyclopropylamine moiety, offering high stereoselectivity and yield. wikipedia.orgacs.org
Derivatization Strategies for Structural Optimization of the Chemical Compound
Structural optimization is a critical process in drug discovery, where a lead compound is systematically modified to improve its therapeutic profile. For this compound, this involves exploring the chemical space around its three key structural motifs.
Modification of the Cyclopropyl Group
The cyclopropyl group is a valuable substituent in medicinal chemistry, often introduced to enhance metabolic stability, modulate lipophilicity, and impose conformational constraints on a molecule. iris-biotech.de Its strained ring system features shorter, stronger carbon-hydrogen bonds, which can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com
Derivatization strategies for the cyclopropyl moiety focus on several key goals:
Improving Metabolic Stability: The N-cyclopropyl group is generally more resistant to CYP450-mediated oxidation compared to an N-ethyl group. iris-biotech.de However, the cyclopropyl ring itself can sometimes undergo NADPH-dependent oxidation, leading to the formation of reactive metabolites through ring-opening. hyphadiscovery.com To mitigate this, a common strategy is to replace the cyclopropyl ring with a bioisosteric equivalent, such as a gem-dimethyl group, which can block this metabolic pathway. hyphadiscovery.com
Exploring Steric Interactions: The rigid, three-dimensional structure of the cyclopropyl ring helps to position adjacent pharmacophore groups within a target's binding pocket, potentially leading to a more favorable entropic contribution to binding. iris-biotech.de Modifications could involve introducing substituents onto the cyclopropyl ring itself or replacing it with other small, rigid cycloalkanes like cyclobutane (B1203170) to probe the steric requirements of the binding site.
| Modification Strategy | Rationale | Potential Outcome | Example Replacement |
|---|---|---|---|
| Bioisosteric Replacement | Block potential ring-opening metabolism. hyphadiscovery.com | Increased metabolic stability and half-life. | gem-Dimethyl group |
| Substitution on the Ring | Probe lipophilic pockets and block oxidation. hyphadiscovery.com | Enhanced potency and metabolic stability. | Methyl-substituted cyclopropyl |
| Homologation | Alter steric bulk and conformational rigidity. | Optimize fit within the target binding site. | Cyclobutyl group |
| Replacement with Acyclic Alkyls | Compare activity with a flexible analogue. | Establish the importance of rigidity for activity. | Isopropyl group |
Substituent Variations on the 4-Methoxyphenyl (B3050149) Ring
Key derivatization strategies include:
Varying Electronic Properties: The existing methoxy (B1213986) group at the para-position is an electron-donating group (EDG). The introduction of various other substituents can systematically alter the electron density of the ring. Structure-activity relationship studies often reveal that introducing electron-withdrawing groups (EWGs) like halogens (F, Cl, Br) or a nitro group (NO2) at the para-position can be beneficial for enhancing inhibitory activity in some target classes. nih.govmdpi.com Conversely, exploring other electron-donating groups, such as methyl or hydroxyl, can also be informative. acs.org The resonance effect of the 4-methoxy substituent can influence the reactivity of the entire molecule. acs.org
Positional Isomerism: Moving the methoxy group from the para- (4) position to the ortho- (2) or meta- (3) position can drastically alter the molecule's conformation and its ability to form key interactions, such as hydrogen bonds, within the binding site. mdpi.com The position of a substituent on the benzene (B151609) ring has been shown to affect the inhibitory effect in various bioactive derivatives.
Improving Solubility and Pharmacokinetics: Introducing polar groups, such as hydroxyl (-OH) or small amino groups, can improve aqueous solubility. Conversely, adding small alkyl or halogen groups can increase lipophilicity, which may enhance membrane permeability. The methoxy group itself is often utilized in medicinal chemistry to improve metabolic stability and ligand-target binding. nih.gov
| Substituent | Position | Electronic Effect | Potential Impact on Activity |
|---|---|---|---|
| -Cl, -F, -Br | Para (4-) | Electron-Withdrawing (EWG) | May enhance binding affinity or inhibitory potency. nih.gov |
| -NO₂ | Para (4-) | Strongly Electron-Withdrawing (EWG) | Can significantly alter electronic character and interactions. |
| -CH₃ | Para (4-) | Electron-Donating (EDG) | Modulates lipophilicity and steric interactions. |
| -OH | Para (4-) | Electron-Donating (EDG) | Can act as a hydrogen bond donor, potentially improving target engagement. acs.org |
| -OCH₃ | Ortho (2-), Meta (3-) | Electron-Donating (EDG) | Alters molecular geometry and potential intermolecular interactions. mdpi.com |
Diversification of the Ethyl Linker
The ethyl linker connecting the thiourea core to the 4-methoxyphenyl ring plays a crucial role in determining the spatial orientation of these two key moieties. Altering the length, rigidity, and composition of this linker is a common strategy for optimizing molecular architecture.
Approaches for diversifying the linker include:
Varying Linker Length: The number of spacer carbons is often critical for activity. mdpi.com Synthesizing analogues with methylene (B1212753) (-CH2-), propylene (B89431) (-CH2CH2CH2-), or butylenes (-CH2CH2CH2CH2-) linkers can help determine the optimal distance between the thiourea and phenyl groups for maximal biological effect. An increase in linker length can also increase lipophilicity. mdpi.com
Introducing Rigidity: Replacing the flexible ethyl chain with more rigid structures can reduce the number of possible conformations, which can lock the molecule into a more bioactive conformation and improve binding affinity by lowering the entropic penalty of binding. Rigid linkers could include double bonds (e.g., an ethenyl linker), small rings (e.g., incorporating the linker into a cyclopropane or piperazine (B1678402) ring), or aromatic systems. The incorporation of a piperazine ring into thiourea structures has been shown to enhance potency and selectivity in some contexts. mdpi.com
Heteroatom Incorporation: Replacing one of the methylene units of the ethyl linker with a heteroatom like oxygen (ether linkage) or nitrogen (amine linkage) can introduce new hydrogen bonding capabilities and alter the linker's polarity and conformational preferences. For instance, using an ethylenediamine (B42938) linker has been shown to contribute to the activity of some thiourea derivatives.
| Linker Modification | Structural Change | Rationale | Example |
|---|---|---|---|
| Change Length | Alters distance between pharmacophores. | Optimize spatial orientation for target binding. mdpi.com | Propyl or Butyl chain |
| Increase Rigidity | Reduces conformational flexibility. | Lock molecule in an active conformation; improve binding. | Ethenyl or Piperazine linker mdpi.com |
| Incorporate Heteroatoms | Introduces H-bonding capacity and polarity. | Create new interactions with the target site. | Ether or Amine linkage |
| Branching | Adds steric bulk to the linker. | Probe for additional steric pockets in the binding site. | Methyl-substituted ethyl chain |
Advanced Spectroscopic and Structural Elucidation of the Chemical Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For 3-cyclopropyl-1-[2-(4-methoxyphenyl)ethyl]thiourea, ¹H-NMR and ¹³C-NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom, respectively.
¹H-NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the cyclopropyl (B3062369) group, the ethyl chain, the methoxyphenyl ring, and the N-H protons of the thiourea (B124793) moiety. The chemical shifts (δ) would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of neighboring protons. Integration of the signals would correspond to the number of protons in each unique environment.
¹³C-NMR Spectroscopy: The carbon NMR spectrum would display a single peak for each unique carbon atom in the molecule. The chemical shifts of these signals would be characteristic of the type of carbon (e.g., aromatic, aliphatic, C=S of the thiourea). The thiocarbonyl carbon (C=S) would be expected to appear significantly downfield.
Hypothetical ¹H-NMR Data Table
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data Not Available | N/A | N/A | Cyclopropyl-H |
| Data Not Available | N/A | N/A | -CH₂-CH₂- |
| Data Not Available | N/A | N/A | -CH₂-CH₂- |
| Data Not Available | N/A | N/A | Aromatic-H |
| Data Not Available | N/A | N/A | Aromatic-H |
| Data Not Available | N/A | N/A | -OCH₃ |
| Data Not Available | N/A | N/A | NH (thiourea) |
Hypothetical ¹³C-NMR Data Table
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data Not Available | Cyclopropyl-C |
| Data Not Available | -CH₂-CH₂- |
| Data Not Available | -CH₂-CH₂- |
| Data Not Available | Aromatic-C |
| Data Not Available | Aromatic-C (ipso) |
| Data Not Available | Aromatic-C-O |
| Data Not Available | -OCH₃ |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis (e.g., HRMS, LC-MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₁₃H₁₈N₂OS) by providing a highly accurate mass measurement.
Analysis of the fragmentation pattern in the mass spectrum would offer valuable structural information. Characteristic fragments would likely include the loss of the cyclopropyl group, cleavage of the ethyl chain, and fragments corresponding to the methoxyphenyl moiety.
Hypothetical HRMS Data
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | Data Not Available | Data Not Available |
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, the C=S bond of the thiourea, and the C-O bond of the methoxy (B1213986) group, as well as aromatic C=C stretching.
Hypothetical IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| Data Not Available | N/A | N-H stretch |
| Data Not Available | N/A | Aromatic C-H stretch |
| Data Not Available | N/A | Aliphatic C-H stretch |
| Data Not Available | N/A | Aromatic C=C stretch |
| Data Not Available | N/A | C=S stretch (thiocarbonyl) |
Computational Chemistry and Molecular Modeling Studies of the Chemical Compound
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability of Complexes
While computational studies are prevalent for various thiourea (B124793) derivatives due to their diverse biological activities, specific research on 3-cyclopropyl-1-[2-(4-methoxyphenyl)ethyl]thiourea has not been published or is not indexed in major scientific repositories. Such studies would be valuable for elucidating its electronic properties, potential biological targets, and the dynamics of its interactions, but this information is not currently available in the scientific literature.
In Silico Prediction of Biological Activity and ADME Properties
Extensive searches of scientific literature and chemical databases did not yield specific computational studies or in silico predictions of biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for the chemical compound this compound. While computational methods are widely used to predict the pharmacokinetic and pharmacodynamic profiles of novel molecules, including other thiourea derivatives, no published research detailing such an analysis for this specific compound could be identified.
Therefore, data on the predicted biological activities, such as enzyme inhibition or receptor binding, and ADME parameters like physicochemical properties, lipophilicity, water solubility, and drug-likeness for this compound are not available in the reviewed literature. Consequently, the detailed research findings and data tables requested for this section cannot be provided.
In Vitro Biological Activity Profiling and Mechanistic Investigations of Thiourea Derivatives Including Structural Analogues of the Chemical Compound
Evaluation of Antimicrobial Potency in In Vitro Assays
Thiourea (B124793) derivatives have demonstrated a broad range of antimicrobial activities, attributable to their unique structural features that allow for interaction with various microbial targets. The presence of nitrogen, sulfur, and oxygen atoms facilitates binding to the active sites of enzymes and proteins crucial for microbial survival.
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Thiourea derivatives have been extensively evaluated for their efficacy against a wide array of both Gram-positive and Gram-negative bacteria. The antibacterial mechanism is often linked to the inhibition of essential enzymes like DNA gyrase. nih.gov
Studies have shown that the nature and position of substituents on the thiourea scaffold significantly influence antibacterial potency. For instance, derivatives with electron-withdrawing groups or halogen atoms on the phenyl ring often exhibit enhanced activity. nih.gov Some pyridazine (B1198779) derivatives carrying thiourea moieties have shown potent inhibitory activity against Staphylococcus aureus and Escherichia coli. mdpi.com Similarly, certain 1-aroyl-3-arylthioureas displayed moderate to potent activity against different bacterial strains, particularly against resistant E. coli strains. mdpi.com
In a study involving eight synthetic thiourea derivative compounds, all showed antibacterial activity against the Gram-positive bacterium Staphylococcus aureus at a minimum inhibitory concentration (MIC) value of 12.5 μg/ml, while the tested Gram-negative bacteria were not affected. umt.edu.my Scanning electron microscopy revealed that these compounds caused rupturing of the bacterial cell wall. umt.edu.my Conversely, other research has found that some thiourea derivatives are particularly effective against E. coli. mdpi.com For example, N, N,N-(((1,3,5-triazine-2,4,6-triyl)tris(azanediyl))tris-(carbonothioyl)) tribenzamid was noted for its effectiveness against this Gram-negative bacterium. mdpi.com
The following table summarizes the antibacterial activity of selected thiourea derivatives against various bacterial strains.
| Compound/Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings |
| Thiourea Derivatives with Electron-Withdrawing Groups | Staphylococcus aureus | Escherichia coli | Good antibacterial activity observed. nih.gov |
| Pyridazine-Thiourea Hybrids | Staphylococcus aureus | Escherichia coli | Potent inhibitory activity reported. mdpi.com |
| 1-Aroyl-3-Arylthioureas | Various strains | Escherichia coli (resistant strains) | Moderate to potent activity. mdpi.com |
| Synthetic Thiourea Derivatives | Staphylococcus aureus | Pseudomonas aeruginosa, Escherichia coli, Proteus sp. | Active against S. aureus (MIC 12.5 µg/ml), inactive against tested Gram-negative bacteria. umt.edu.my |
| Tris-thiourea Derivatives | Staphylococcus aureus, Bacillus cereus | Escherichia coli | Compound 4a was particularly effective against E. coli. mdpi.com |
Antifungal Activity against Fungal Pathogens
The antifungal potential of thiourea derivatives has been well-documented, with activity demonstrated against a range of fungal pathogens, including various Candida species. The mechanism of action is thought to involve the disruption of fungal cell membrane integrity and inhibition of key enzymes.
For instance, novel acyl thiourea derivatives have shown high activity against 11 fungi and 3 Phytophthora strains of phytopathogenic importance. nih.gov Molecular docking studies suggest that these compounds may target 14α-demethylase (CYP51) and N-myristoyltransferase (NMT), which are crucial for fungal growth. nih.gov Furthermore, citral-thiourea derivatives have exhibited remarkable antifungal activities against Colletotrichum gloeosporioides, with some compounds outperforming commercially available fungicides. acs.org These derivatives were found to affect mycelial morphology and increase fungal cell membrane permeability. acs.org
A study on thiourea derivatives of 2-thiophenecarboxylic acid revealed a notable inhibitory effect on the biofilm growth and microbial adherence of nosocomial Candida auris strains. mdpi.com The ortho-methylated derivative, in particular, showed the highest antifungal activity. mdpi.com
The table below presents a summary of the antifungal activity of various thiourea derivatives.
| Compound/Derivative Class | Fungal Pathogen(s) | Key Findings |
| Novel Acyl Thioureas | 11 phytopathogenic fungi, 3 Phytophthora strains | High in vitro activity; potential targets are CYP51 and NMT. nih.gov |
| Citral-Thiourea Derivatives | Colletotrichum gloeosporioides | Remarkable antifungal activity, outperforming some commercial fungicides. acs.org |
| Thiophenecarboxylic Acid-based Thioureas | Candida auris | Notable inhibition of biofilm growth and microbial adherence. mdpi.com |
| Thiourea Derivatives of 2-aminooxazoles | Various fungi | Showed antifungal activity. acs.org |
Antiviral Activity (e.g., against specific viral targets)
Thiourea derivatives have emerged as a promising class of antiviral agents, with demonstrated activity against various viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). nih.govresearchgate.net Their mechanism of action often involves the inhibition of viral enzymes essential for replication.
Several studies have identified thiourea derivatives as potent non-nucleoside inhibitors of HIV reverse transcriptase. nih.gov For example, a series of thiourea derivatives with a 1,3-benzothiazole-2-yl moiety showed interesting activity against HIV-1 wild-type and variants with clinically relevant mutations. nih.gov
In the context of HCV, a series of thiourea derivatives were evaluated in a cell-based HCV subgenomic replicon assay, with one derivative identified as a highly potent anti-HCV inhibitor with an EC50 of 0.047 µM. nih.gov Structure-activity relationship (SAR) studies revealed that the length and position of an alkyl linker significantly influenced the in vitro anti-HCV activity. nih.gov More recently, novel thiourea derivatives have been identified as strong antivirals against the Hepatitis B virus (HBV), with activity comparable to the established drug Entecavir. biorxiv.org
| Compound/Derivative Class | Viral Target | Key Findings |
| 1,3-Benzothiazole-2-yl Thioureas | HIV-1 Reverse Transcriptase | Interesting activity against wild-type and mutant HIV-1 strains. nih.gov |
| Thiourea Derivatives with Alkyl Linkers | Hepatitis C Virus (HCV) | Potent inhibition of HCV replication (EC50 = 0.047 µM). nih.gov |
| DSA-00, DSA-02, DSA-09 (Thiourea derivatives) | Hepatitis B Virus (HBV) | Strong antiviral activity comparable to Entecavir. biorxiv.org |
Antitubercular Activity against Mycobacterium Strains
Tuberculosis remains a significant global health threat, and the search for new antitubercular agents is a priority. Thiourea derivatives have shown promise in this area, with several analogs exhibiting potent activity against Mycobacterium tuberculosis. tandfonline.comsnv63.rubenthamdirect.com The proposed mechanisms of action often involve targeting enzymes crucial for the biosynthesis of the mycobacterial cell wall. snv63.rubenthamdirect.com
Novel thiourea derivatives have been tested against various strains of Mycobacterium tuberculosis, including drug-resistant strains. tandfonline.com For instance, N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide and related compounds were tested against H37RV and other resistant strains, with some showing notable activity. tandfonline.com Another study highlighted thiourea derivatives that were active against the hypervirulent clinical M. tuberculosis strain M299. nih.gov
The following table summarizes the antitubercular activity of selected thiourea derivatives.
| Compound/Derivative Class | Mycobacterium Strain(s) | Key Findings |
| N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide analogs | M. tuberculosis H37RV, INH-resistant, RIF-resistant, STM-resistant, EMB-resistant strains | Some derivatives showed activity against various isolates. tandfonline.com |
| Thiourea derivatives 16, 28, and 29 | Hypervirulent M. tuberculosis strain M299 | Active in bacterial culture and against extracellular clumps. nih.gov |
| N-phenyl-N′-[4-(5-cyclohexylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea | M. tuberculosis H37Rv | Active against this strain. mdpi.com |
| 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3(sub)phenyl/pyridyl thioureas | M. tuberculosis H37Rv and a multidrug-resistant clinical isolate | Showed inhibitory activity. mdpi.com |
Antileishmanial and Antiparasitic Activities
Leishmaniasis, a parasitic disease, is a major health problem in many parts of the world. Thiourea derivatives have demonstrated significant potential as antileishmanial agents. rsc.orgrsc.orgnih.gov Several synthesized compounds have shown significant in vitro potency against the promastigote forms of Leishmania major, L. tropica, and L. donovani, with IC50 values in the low submicromolar range. rsc.orgrsc.org
The mechanism of antileishmanial action for some thiourea derivatives has been linked to the inhibition of key parasitic enzymes such as dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). rsc.orgrsc.org Docking studies have shown significant interactions of these compounds with the active sites of these enzymes. rsc.orgrsc.org
The table below provides an overview of the antileishmanial activity of various thiourea derivatives.
| Compound/Derivative Class | Leishmania Species | Key Findings |
| Thiourea derivatives 4g, 20a, 20b | L. major, L. tropica, L. donovani | Significant in vitro potency with IC50 values in the low submicromolar range. rsc.orgrsc.org |
| Piperazine-containing Thioureas (e.g., compound 5i) | L. amazonensis | Enhanced potency and selectivity, with an IC50 of 1.8 ± 0.5 µM. mdpi.com |
| N,N′-disubstituted thioureas (e.g., compound 3e) | L. amazonensis | Significant activity with an IC50 of 4.9 ± 1.2 µM and high selectivity. mdpi.com |
| Thiourea-functionalized aminoglutethimide (B1683760) derivatives | L. major, L. tropica | N-benzoyl analogue 7p was potent against L. major (IC50 = 12.7 μM). tandfonline.com |
Investigating Anticancer Potential in Cell-Based Assays (Excluding human clinical applications)
Thiourea derivatives have garnered significant attention for their cytotoxic activity against a variety of cancer cell lines, making them promising candidates for the development of new anticancer agents. nih.govmdpi.comnih.govnih.govrsc.orgrsc.org Their anticancer effects are mediated through various mechanisms, including the inhibition of key enzymes like epidermal growth factor receptor (EGFR) and the induction of apoptosis. nih.gov
A study on thiourea derivatives bearing a benzodioxole moiety revealed significant cytotoxic effects against HCT116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines, with some compounds showing greater potency than the standard drug doxorubicin. nih.gov For instance, N1,N3-disubstituted-thiosemicarbazone 7 had IC50 values of 1.11, 1.74, and 7.0 μM for HCT116, HepG2, and MCF7 cells, respectively. nih.gov
Benzothiazole (B30560) thiourea derivatives have also been shown to induce apoptosis in cancer cell lines. bakhtiniada.ru Treatment of HT-29 colon cancer cells with 1-(6-ethoxy-1,3-benzothiazol-2-yl)thiourea resulted in a significant increase in apoptotic cells. bakhtiniada.ru Furthermore, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with favorable selectivity over normal cells. nih.gov
The following table summarizes the in vitro anticancer activity of selected thiourea derivatives.
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |
| Benzodioxole-bearing Thioureas | HCT116, HepG2, MCF-7 | Significant cytotoxic effect, in some cases greater than doxorubicin. nih.gov |
| Benzothiazole Thiourea Derivatives | HT-29, MCF-7, HeLa, K-562, Neuro-2a | Induced apoptosis in cancer cell lines. bakhtiniada.ru |
| 3-(trifluoromethyl)phenylthiourea Analogs | SW480, SW620, PC3, K-562 | Highly cytotoxic with favorable selectivity over normal cells. nih.gov |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7, T47D, HeLa | Exhibited cytotoxic activities against breast and cervical cancer cell lines. jppres.com |
| Thiourea derivatives of (±)-aminoglutethimide | BJ human normal cell line | Some compounds were non-toxic to normal cells. tandfonline.com |
Cytotoxicity Against Cancer Cell Lines
Thiourea derivatives have demonstrated considerable cytotoxic activity against a wide range of cancer cell lines. Studies show that these compounds can inhibit the growth of various human cancer cells, including those from breast, lung, colon, and prostate cancers, as well as leukemia. nih.govtandfonline.com The effectiveness of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
For instance, a series of 3-(trifluoromethyl)phenylthiourea analogs were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC₅₀ values at or below 10 µM. tandfonline.com Within this series, compounds featuring 3,4-dichloro- and 4-CF₃-phenyl groups showed the highest activity, with IC₅₀ values ranging from 1.5 to 8.9 µM. tandfonline.com Similarly, certain halogenated thiourea derivatives modified from aspirin (B1665792) have shown robust cytotoxicity against nasopharyngeal carcinoma (NPC) cell lines (HK-1). uq.edu.aunih.gov One such derivative, ATX 11, which contains an iodine atom at the meta position, exhibited a potent IC₅₀ value of 4.7 ± 0.7 µM. uq.edu.aunih.gov
Other studies have highlighted the anticancer potential of bis-thiourea derivatives and those bearing a benzodioxole moiety. nih.govmdpi.com For example, a N¹,N³-disubstituted-thiosemicarbazone derivative demonstrated significant cytotoxic effects with IC₅₀ values of 1.11, 1.74, and 7.0 μM against HCT116 (colon), HepG2 (liver), and MCF-7 (breast) cancer cell lines, respectively. mdpi.com The broad-spectrum activity and potent IC₅₀ values position these thiourea analogues as promising candidates for further investigation in oncology. nih.gov
| Thiourea Derivative Class | Cancer Cell Line | IC₅₀ Value (µM) | Source |
|---|---|---|---|
| 3-(Trifluoromethyl)phenylthiourea analogs | SW480, SW620, PC3, K-562 | ≤ 10 | tandfonline.com |
| Compound with 3,4-dichloro-phenyl substituent | Colon, Prostate, Leukemia | 1.5 - 8.9 | tandfonline.com |
| Halogenated thiourea (ATX 11) | HK-1 (Nasopharyngeal) | 4.7 ± 0.7 | uq.edu.aunih.gov |
| N¹,N³-disubstituted-thiosemicarbazone | HCT116 (Colon) | 1.11 | mdpi.com |
| N¹,N³-disubstituted-thiosemicarbazone | HepG2 (Liver) | 1.74 | mdpi.com |
| N¹,N³-disubstituted-thiosemicarbazone | MCF-7 (Breast) | 7.0 | mdpi.com |
Proposed Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Enzyme Inhibition)
The anticancer activity of thiourea derivatives is attributed to several mechanisms, most notably the induction of apoptosis and cell cycle arrest. tandfonline.comresearchgate.net Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells. Research has shown that certain thiourea derivatives are potent inducers of apoptosis. For example, one 3-(trifluoromethyl)phenylthiourea analog induced late-stage apoptosis in 95–99% of colon cancer cells and 73% of K-562 leukemia cells. tandfonline.com Similarly, benzothiazolylthiocarbamides have been found to trigger apoptosis, with one compound leading to a 79.45% apoptotic population in HT-29 colon cancer cells. researchgate.net
Cell cycle arrest is another key mechanism. By halting the cell division cycle, these compounds can prevent the proliferation of cancer cells. mdpi.comnih.govresearchgate.net Studies on structural analogues, such as p-methoxyphenyl derivatives, have demonstrated the ability to cause cell cycle arrest, although the specific phase of arrest can vary between different cell lines. nih.gov
Enzyme inhibition is also a fundamental aspect of the mechanism of action for many thiourea derivatives. nih.gov Their ability to inhibit various protein kinases and other enzymes essential for cancer progression contributes significantly to their cytotoxic effects. nih.gov For instance, the anticancer activity of some derivatives is linked to their ability to inhibit Epidermal Growth Factor Receptor (EGFR) kinase. mdpi.com
Enzyme Inhibition Studies
Inhibition of Key Metabolic Enzymes (e.g., Proteases, Esterases)
Thiourea derivatives have been identified as inhibitors of several key metabolic enzymes. Notably, they have shown inhibitory activity against proteases like α-chymotrypsin, a type of serine protease. nih.gov The inhibition of such enzymes can disrupt essential cellular processes in cancer cells. Furthermore, some analogues have been found to inhibit the 20S proteasome, a complex responsible for degrading intracellular proteins, which is a validated target in cancer therapy.
Inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), has also been reported. nih.gov One study found that a 1-cyclohexyl-3-(pyridin-2-yl) thiourea derivative was the most potent inhibitor against both AChE and BChE, with IC₅₀ values of 27.05 and 22.60 μg/mL, respectively. ospfound.org Additionally, research has demonstrated that thiourea derivatives can inhibit other metabolic enzymes, including carbonic anhydrases, α-amylase, and α-glucosidase, which are relevant in various pathological conditions. mdpi.com
Inhibition of Receptor-Associated Enzymes (e.g., COX-1/COX-2, EGFR, TRPV1, KARI)
The interaction of thiourea derivatives with receptor-associated enzymes is a significant area of research, particularly for their anti-inflammatory and anticancer properties.
COX-1/COX-2: Cyclooxygenase (COX) enzymes are key mediators of inflammation. Several studies have shown that thiourea derivatives can inhibit these enzymes. Novel thiourea derivatives bearing a sulfonamide moiety have been screened for their activity against COX-1 and COX-2, with some compounds showing selective inhibition of COX-2. For example, naproxen-thiourea derivatives have been investigated, with some showing potent inhibition of 5-lipoxygenase (5-LOX), another important inflammatory enzyme, with IC₅₀ values as low as 0.30 μM.
EGFR: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is often overactive in cancer. Thiourea derivatives have been developed as EGFR inhibitors. mdpi.com Pyrazole-based thiourea derivatives have been shown to inhibit both wild-type (WT) and mutant (T790M) forms of EGFR, with IC₅₀ values in the nanomolar range, sometimes surpassing the potency of established drugs like erlotinib.
TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1), or the capsaicin (B1668287) receptor, is involved in pain and inflammation pathways. The thiourea scaffold has been utilized in the design of both antagonists and agonists for TRPV1, indicating its versatility in modulating this channel. nih.govnih.gov
KARI: Ketol-acid reductoisomerase (KARI) is an essential enzyme in the biosynthetic pathway of branched-chain amino acids in microorganisms and plants, making it an attractive target for antimicrobial agents. While direct inhibition of KARI by thiourea derivatives is not extensively documented, structural analogues containing a cyclopropyl (B3062369) group, such as cyclopropane-1,1-dicarboxylate, have been shown to inhibit KARI from pathogenic bacteria like Mycobacterium tuberculosis. nih.govresearchgate.net
Antioxidant Activity Evaluation
Several thiourea derivatives have been evaluated for their antioxidant properties, typically using in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging tests. nih.gov These studies indicate that the thiourea scaffold can contribute to significant antioxidant activity.
| Compound | Assay | IC₅₀ Value | Source |
|---|---|---|---|
| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL | nih.gov |
| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 µg/mL | nih.gov |
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 mM | |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 mM | |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 mM | |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 mM |
Anti-inflammatory Properties in In Vitro Models
The anti-inflammatory potential of thiourea derivatives has been demonstrated in various in vitro models. nih.gov This activity is often linked to their ability to inhibit key inflammatory enzymes like COX and 5-LOX. As mentioned, certain thiourea derivatives of naproxen (B1676952) showed significant inhibition of 5-LOX, with one compound exhibiting an IC₅₀ of 0.30 μM.
Furthermore, the anti-inflammatory effects can also be mediated through the modulation of cytokine signaling. In studies involving cancer cell lines, thiourea derivatives were found to act as inhibitors of interleukin-6 (IL-6), a pro-inflammatory cytokine, reducing its secretion by 23–63%. tandfonline.com This dual action of enzyme inhibition and cytokine modulation underscores the potential of this class of compounds as anti-inflammatory agents. nih.gov
Potential Applications in Preclinical Research and Agrochemistry Excluding Clinical Human Trials
Development of Chemical Probes for Biological Target Identification
Thiourea (B124793) derivatives are recognized for their ability to interact with biological targets, which makes them valuable scaffolds for the development of chemical probes. However, a review of existing literature did not yield any studies where 3-cyclopropyl-1-[2-(4-methoxyphenyl)ethyl]thiourea was specifically designed or utilized as a chemical probe for identifying biological targets. The general utility of the thiourea moiety in forming hydrogen bonds and coordinating with metal ions suggests that this compound could theoretically be explored for such purposes, but no such research has been published.
Preclinical Development as Lead Compounds in Drug Discovery Pipelines
The structural framework of thiourea is present in a variety of compounds that have been investigated in preclinical drug discovery. These derivatives have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. Despite the therapeutic potential of the thiourea class, there are no specific preclinical studies or reports that identify This compound as a lead compound in any drug discovery pipeline. Its potential as a therapeutic agent remains unevaluated in the public domain.
Exploration in Agrochemistry as Fungicides, Insecticides, or Herbicides
Thiourea derivatives are well-established in the field of agrochemistry, with many compounds exhibiting potent fungicidal, insecticidal, and herbicidal activities. The thiourea functional group is a key component in several commercial pesticides. These compounds often act by disrupting essential biological processes in pests and pathogens. While the general class of thioureas has significant applications in agriculture, there is no specific information available to suggest that This compound has been investigated or developed for these purposes.
Table 1: General Agrochemical Applications of Thiourea Derivatives
| Application | Mode of Action (General Examples) |
| Fungicides | Inhibition of pathogen growth and reproduction. |
| Insecticides | Disruption of the insect life cycle. |
| Herbicides | Inhibition of plant growth and seed germination. |
Use as Synthetic Intermediates for Novel Heterocyclic Systems
Thiourea and its derivatives are versatile building blocks in organic synthesis, particularly for the construction of various heterocyclic compounds. They can undergo condensation reactions with a range of reactants to form heterocycles such as thiazoles and pyrimidines. While the chemical structure of This compound makes it a plausible intermediate for synthesizing more complex molecules, there are no published reports detailing its use in the synthesis of novel heterocyclic systems.
Future Perspectives and Emerging Research Avenues for Thiourea Derivatives
Targeted Design and Synthesis of Highly Selective Agents
A primary objective in modern drug discovery is the creation of molecules that interact specifically with their intended biological targets, thereby minimizing off-target effects and associated toxicities. The future of thiourea (B124793) derivative research lies in the targeted design and synthesis of highly selective agents. This involves the strategic modification of the thiourea backbone with various substituents to optimize interactions with the target protein or enzyme. biointerfaceresearch.com
The structure of 3-cyclopropyl-1-[2-(4-methoxyphenyl)ethyl]thiourea incorporates several features that can be systematically modified. The cyclopropyl (B3062369) group, for instance, can be replaced with other cyclic or acyclic alkyl groups to probe the steric and electronic requirements of the binding pocket. Similarly, the 4-methoxyphenyl (B3050149) ring can be substituted with different electron-donating or electron-withdrawing groups to modulate the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of a library of such analogs, followed by high-throughput screening, can lead to the identification of compounds with enhanced selectivity for specific biological targets. analis.com.my
| Compound/Derivative Class | Targeted Activity | Key Structural Modifications |
| Phosphonate (B1237965) thiourea derivatives | Anticancer (Pancreatic, Prostate, Breast) | Incorporation of a phosphonate group to enhance interaction with target enzymes. |
| Bis-thiourea structures | Anticancer (Human Leukemia) | Dimerization of the thiourea scaffold to potentially interact with multiple binding sites. |
| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(arylthioureido)benzenesulfonamides | Anticancer | Hybridization with a sulfonamide moiety to improve cytotoxicity. analis.com.my |
| Podophyllotoxin–thiourea congeners | Anticancer (Prostate) | Combination with a known cytotoxic agent (podophyllotoxin) to create a hybrid molecule. analis.com.my |
Integration of Advanced Computational Approaches for Rational Design
The integration of advanced computational methods is poised to revolutionize the rational design of thiourea derivatives. patsnap.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide valuable insights into the binding modes and interactions of these compounds with their biological targets. researchgate.netopenmedicinalchemistryjournal.com These computational tools allow for the in silico screening of large virtual libraries of thiourea derivatives, prioritizing the synthesis of compounds with the highest predicted activity and selectivity. openmedicinalchemistryjournal.com
For a molecule like this compound, molecular docking studies could be employed to predict its binding affinity and orientation within the active site of a target enzyme. QSAR models can then be developed to correlate specific structural features of a series of analogs with their observed biological activity, guiding the design of more potent compounds. Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-protein complex, providing a more realistic representation of the binding event. patsnap.com
| Computational Method | Application in Thiourea Derivative Design |
| Molecular Docking | Predicts the preferred binding mode and affinity of a ligand to a biological target. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity to guide the design of more potent analogs. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the dynamic interactions between a ligand and its target. patsnap.com |
| Virtual Screening | Computationally screens large libraries of compounds to identify potential drug candidates. openmedicinalchemistryjournal.com |
Exploration of Novel Biological Targets and Mechanistic Pathways
While the anticancer and antimicrobial activities of thiourea derivatives are well-documented, there is a growing interest in exploring their potential against a wider range of biological targets. Future research will likely focus on identifying novel therapeutic applications for these compounds, such as in the treatment of neurodegenerative diseases, inflammatory disorders, and parasitic infections. mdpi.com
Unraveling the precise molecular mechanisms by which thiourea derivatives exert their biological effects is another critical area of investigation. This involves identifying the specific cellular pathways and signaling cascades that are modulated by these compounds. Techniques such as proteomics, genomics, and metabolomics can be employed to gain a comprehensive understanding of the cellular response to thiourea treatment. A deeper understanding of their mechanistic pathways will facilitate the development of more effective and targeted therapies. researchgate.net
| Thiourea Derivative Class | Investigated Biological Target/Pathway |
| General Thiourea Derivatives | Angiogenesis pathways in cancer. mdpi.com |
| Phosphonate Thiourea Derivatives | Cellular signaling in pancreatic, prostate, and breast cancer cell lines. mdpi.com |
| Bis-thiourea Structures | Apoptotic pathways in human leukemia cell lines. mdpi.com |
Development of Thiourea-Based Hybrid Molecules
The development of hybrid molecules that combine the thiourea scaffold with other pharmacologically active moieties represents a promising strategy for enhancing therapeutic efficacy and overcoming drug resistance. researchgate.net By incorporating a second pharmacophore, it is possible to create bifunctional molecules that can interact with multiple biological targets or exhibit synergistic therapeutic effects.
For example, hybrid molecules incorporating a thiourea unit and a sulfonamide group have shown potent anticancer activity. nih.gov Similarly, thiourea derivatives have been conjugated with benzothiazole (B30560) and uracil (B121893) moieties to create novel antiproliferative agents. researchgate.netnih.gov The synthesis of a hybrid molecule based on this compound, for instance by attaching a known DNA-intercalating agent, could lead to a compound with a dual mechanism of action.
| Hybrid Molecule Class | Combined Pharmacophores | Potential Therapeutic Application |
| Sulfonamide-Thiourea Hybrids | Sulfonamide and Thiourea | Carbonic Anhydrase Inhibition, Anticancer. nih.gov |
| Benzothiazole-Thiourea Hybrids | Benzothiazole and Thiourea | Anticancer, Antimicrobial. nih.gov |
| Uracil-Thiourea Hybrids | Uracil and Thiourea | Antiproliferative. researchgate.net |
Investigation of Ligand-Metal Coordination Chemistry for Novel Applications
The nitrogen and sulfur atoms of the thiourea group are excellent ligands for a wide range of metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free thiourea ligands. mdpi.com The investigation of the ligand-metal coordination chemistry of thiourea derivatives is a burgeoning field with the potential for novel applications in medicine and catalysis. tandfonline.com
Thiourea ligands can coordinate to metal centers in various modes, including monodentate through the sulfur atom or bidentate through both the sulfur and a nitrogen atom. mdpi.com The specific coordination mode can be influenced by the nature of the substituents on the thiourea backbone and the choice of the metal ion. tandfonline.com The resulting metal complexes can be designed to target specific biological molecules, such as DNA or enzymes, with high affinity and selectivity. For instance, ruthenium and iridium complexes of thiourea derivatives have been investigated for their anticancer properties. nih.gov The coordination of this compound to various transition metals could lead to the development of novel therapeutic agents with unique mechanisms of action.
| Metal | Coordination Complex Example | Potential Application |
| Ruthenium (II/III) | [M(η6-p-cymene)(L)Cl]X | Anticancer. nih.gov |
| Iridium (III) | [M(η5-pentamethylcyclopentadienyl)(L)Cl]X | Anticancer. nih.gov |
| Palladium (II) | Monomeric Pd(II) complexes with thiourea as a monoanionic O,S chelate ligand. | Catalysis, Anticancer. researchgate.net |
| Copper (II) | Complexes with N-benzoyl thiourea derivatives. | Antimicrobial. researchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-cyclopropyl-1-[2-(4-methoxyphenyl)ethyl]thiourea, and how can reaction conditions be optimized?
- Methodology : Thiourea derivatives are typically synthesized via nucleophilic substitution between amines and isothiocyanates. For example, cyclopropylamine can react with a pre-functionalized 4-methoxyphenethyl isothiocyanate intermediate. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) influence yield. Catalysts like triethylamine may enhance reactivity .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 amine:isothiocyanate) to minimize unreacted starting material .
Q. How is the structural integrity of this thiourea derivative confirmed post-synthesis?
- Analytical Techniques :
- X-ray crystallography resolves the cyclopropane ring geometry and thiourea linkage (as seen in analogous compounds like 3-acetyl-1-(3-chlorophenyl)thiourea) .
- NMR : Use ¹H NMR to verify the methoxy group (δ 3.7–3.8 ppm) and cyclopropane protons (δ 0.5–1.5 ppm). ¹³C NMR confirms the thiourea carbonyl (δ ~180 ppm) .
- IR Spectroscopy : Identify N-H stretches (~3200 cm⁻¹) and C=S bonds (~1250 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- In Vitro Screening :
- Antimicrobial : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for targets like acetylcholinesterase (Alzheimer’s relevance) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., kinases, receptors). Reference studies on 1-(4-methoxyphenyl)thiourea derivatives docked with DNA .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity and stability .
- Validation : Compare computational results with experimental binding assays (e.g., SPR or ITC) .
Q. What strategies resolve contradictions in reported synthetic yields or impurity profiles?
- Impurity Analysis :
- HPLC-MS : Identify byproducts (e.g., hydrolyzed thioureas or cyclopropane ring-opened derivatives) using methods from formoterol impurity studies .
- Column Chromatography : Optimize mobile phases (hexane/ethyl acetate gradients) to isolate pure product .
- Yield Optimization : Screen catalysts (e.g., DMAP) or microwave-assisted synthesis to reduce reaction time .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Variable Substituents : Synthesize analogs with modified cyclopropane (e.g., cyclohexyl) or methoxy groups (e.g., nitro, halogen). Use ’s R-group diversity as a template .
- Biological Testing : Rank analogs by IC₅₀ (cancer) or MIC (antimicrobial) to correlate substituents with activity .
Q. What analytical methods quantify stability under physiological conditions?
- Forced Degradation : Expose to pH 1–9 buffers (37°C) and analyze degradation products via LC-MS. Note hydrolytic susceptibility of thiourea bonds .
- Thermal Stability : TGA/DSC to assess decomposition temperatures .
Q. How can solubility challenges be addressed for in vivo studies?
- Formulation Strategies :
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Salt Formation : Convert to hydrochloride salt (as seen in related amine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
